molecular formula C13H19BrN4O2 B153333 Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate CAS No. 374930-88-8

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B153333
CAS No.: 374930-88-8
M. Wt: 343.22 g/mol
InChI Key: UKCBGXCNXOKVTF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19BrN4O2 and its molecular weight is 343.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis and Biological Activities : Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized for various biological activities. One study discussed the synthesis and characterization of a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, emphasizing its crystal structure and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis : The crystal structure of related compounds like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been explored, demonstrating the compound's unique chemical structure and potential pharmacological relevance (Gumireddy et al., 2021).

Biological Evaluation

Antibacterial and Antifungal Activities : Derivatives of this compound have been evaluated for antibacterial and antifungal activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative exhibited moderate activity against various microorganisms (Kulkarni et al., 2016).

Anti-Obesity Potential : Certain tert-butyl-5-methylpyrimidin-piperazine derivatives have shown promising anti-obesity activities, with specific compounds significantly reducing triglyceride levels and improving obesity-related symptoms in animal models (Chen et al., 2014).

Chemical Properties and Applications

Catalytic Activity : The compound has been used in the synthesis of polymers with catalytic activities, such as in acylation chemistry. This highlights its potential as a catalyst in chemical reactions (Mennenga et al., 2015).

Intermediates in Drug Synthesis : Various derivatives of this compound serve as key intermediates in the synthesis of biologically active compounds, including potential anticancer and antipsychotic drugs. Their synthesis and structure have been extensively studied for this purpose (Kong et al., 2016).

Corrosion Inhibition : Research has explored the use of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate as an effective anticorrosive agent for carbon steel, demonstrating its potential in industrial applications (Praveen et al., 2021).

Cascade Reactions in Organic Synthesis : The compound has been utilized in anionic cascade recyclizations, forming novel chemical structures and highlighting its role in advanced organic synthesis techniques (Ivanov, 2020).

Safety and Hazards

The safety information for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate” are currently unknown This compound is a relatively new chemical entity and there is limited information available about its biological targets

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown . Understanding the pathways this compound affects would provide insights into its potential therapeutic applications and side effects.

Properties

IUPAC Name

tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCBGXCNXOKVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620006
Record name tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374930-88-8
Record name tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (5.17 mmol) and 1,1-dimethylethyl 1-piperazinecarboxylate (11.4 mmol) in 1,4-dioxane (10 ml) was heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture was diluted with water (100 ml) and ethyl acetate (100 ml). Separation of the organic layer, drying (MgSO4), filtration and concentration in vacuo provided a residue which was purified by silica gel chromatography (40 g silica gel, CHCl3/EtOAc) to give the title compound as a white solid (58%). ESMS [M+H-Boc]+: 245.0/243.0.
Quantity
5.17 mmol
Type
reactant
Reaction Step One
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

Prepared according to the method for the preparation of 4-(4-bromophenyl)-piperazine-1-carboxylic acid tert-butyl ester, from 5-bromo-2-piperazin-1-ylpyrimidine (5.00 g), to yield the title compound as a white solid (6.55 g, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (50.0 g, 258 mmol) and 1-tert-butoxycarbonylpiperazine (72.2 g, 387 mmol) in 1,4-dioxane (500 mL) was added potassium carbonate (67.8 g, 491 mmol), and the mixture was stirred under reflux for 1.5 h. The reaction was cooled to RT, quenched by water (500 mL) and extracted with diethyl ether (1000 mL*2). The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified with silica gel chromatography (petroleum ether:ethyl acetate=8:1-4:1) to give the title compound (70.5 g, 80%) as a white solid. MS (ES+) C13H19BrN4O2 requires: 342. found: 243 [M+H−100]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods IV

Procedure details

In a microwave vial were mixed: 1,1-dimethylethyl 1-piperazinecarboxylate (110 mg, 0.589 mmol, available from Fluke), 5-bromo-2-chloropyrimidine (95 mg, 0.491 mmol, available from Lancaster) and DIPEA (0.112 mL, 0.638 mmol) in tert-butanol (2 mL). The reaction was stirred and heated in an Emrys Optimizer microwave at 150° C. for 0.5 hr. The reaction mixture was partitioned between EtOAc (20 mL) and water (20 mL) and the organic layer washed with brine (20 mL) before being dried through an hydrophobic frit and concentrated to yield the desired product (162.3 mg)
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.112 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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